4-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-14(19)12-8-4-2-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h2-7H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXWVDJPOIGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene precursor and a suitable electrophile.
Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a carboxylic acid derivative.
Formation of the Oxobutanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can be used to modify the carbonyl groups in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a drug candidate. Its benzothiophene core is known to interact with various biological targets, making it a promising scaffold for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Ester Substituents
- Methoxycarbonyl vs. Ethoxycarbonyl: The target compound’s methoxycarbonyl group contrasts with ethoxycarbonyl derivatives (e.g., Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) ). Ethoxycarbonyl analogs exhibit marginally higher molecular weights and altered lipophilicity, impacting solubility and reactivity.
- Hexafluorobutanoic Acid Modification: 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]carbamoyl}-2,2,3,3,4,4-hexafluorobutanoic acid () replaces oxobutanoic acid with a fluorinated chain, enhancing metabolic stability but reducing hydrogen-bonding capacity .
Aromatic/Functional Group Variations
- Phenyl vs. Heteroaromatic Substituents: Derivatives like (E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l) incorporate styryl or substituted phenyl groups, expanding π-π stacking interactions .
- Hydroxyphenyl and Dimethoxyphenyl : Compounds such as 6o (4-hydroxyphenyl) and 6d (3,4-dimethoxyphenyl) demonstrate how electron-donating groups modulate electronic properties and biological activity.
Spectroscopic and Analytical Data
Structural confirmation across analogs relies on consistent NMR and HRMS profiles:
- 1H NMR : Amide NH protons resonate near δ 10–12 ppm, while tetrahydrobenzo[b]thiophene protons appear as multiplet signals between δ 1.5–2.8 ppm .
- 13C NMR : The methoxycarbonyl carbonyl carbon resonates near δ 165–170 ppm, distinct from ethoxycarbonyl analogs (δ 160–165 ppm) .
- HRMS : Precise mass accuracy (<1 ppm error) confirms molecular formulas, as seen in analogs like 5l (calc. 385.1580, obs. 385.1580) .
Research Implications and Limitations
Key limitations include:
Biological Activity
4-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS No. 109164-45-6) is a complex organic compound characterized by its unique benzothiophene core and various functional groups that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a methoxycarbonyl group and an oxobutanoic acid moiety, which enhance its chemical reactivity and biological interactions. The molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO5S |
| Molecular Weight | 311.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 109164-45-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to significant biological effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors influencing signal transduction pathways.
Antioxidant Activity
Research indicates that derivatives of benzothiophene compounds exhibit notable antioxidant properties. For instance, studies involving related compounds have shown their ability to scavenge free radicals effectively, suggesting a potential application in oxidative stress-related conditions .
Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : Compounds similar to this compound have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer’s .
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anti-cancer activity of the compound:
- MCF-7 Breast Cancer Cells : Preliminary studies suggest that the compound may exhibit cytotoxic effects against MCF-7 cells, indicating its potential as an anti-cancer agent .
Case Studies
- Study on Related Benzothiophene Derivatives : A study highlighted the structure-activity relationship (SAR) of related compounds showing dual inhibitory effects against AChE and BChE. The findings suggest that modifications to the benzothiophene core can significantly impact biological activity .
- Antioxidant Properties : Another study evaluated the antioxidant capacity of similar compounds using various assays (DPPH and ABTS). Results indicated that certain derivatives possess strong radical-scavenging abilities, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid?
Methodological Answer: The compound can be synthesized via a multi-step procedure:
Core Thiophene Formation : React 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with isothiocyanates (e.g., benzoylisothiocyanate) in 1,4-dioxane at room temperature to form the thiophene-amide intermediate .
Acylation : Use succinic anhydride in dry dichloromethane (DCM) to introduce the 4-oxobutanoic acid moiety. Stir under inert conditions and purify via reverse-phase HPLC with acetonitrile/water gradients (e.g., 30% → 100% MeCN) .
Methoxycarbonyl Functionalization : Protect reactive groups (e.g., amines) before introducing the methoxycarbonyl group via esterification with methyl chloroformate.
Q. Key Characterization Data :
- Yield : 65–78% after HPLC purification .
- Melting Point : 204–217°C (depends on substituents) .
- Spectroscopy : Confirm structure via NMR (δ 1.5–2.8 ppm for tetrahydrobenzo protons), NMR (δ 170–175 ppm for carbonyls), and IR (C=O stretches at 1650–1750 cm) .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- Reverse-Phase HPLC : Essential for purity assessment (≥95%) using C18 columns and acetonitrile/water gradients .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]) with <5 ppm error .
- Multinuclear NMR : Assign stereochemistry and detect impurities. For example, - HSQC resolves overlapping proton signals in the tetrahydrobenzo ring .
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., thiophene vs. benzene ring substitution) if single crystals are obtainable .
Q. What safety protocols are required for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential dust inhalation .
- Waste Disposal : Segregate acidic waste (pH < 2) and neutralize before disposal. Collaborate with certified hazardous waste contractors .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and consult a physician with the SDS .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent IC50_{50}50 values)?
Methodological Answer:
Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
Solvent Control : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
Metabolic Stability Testing : Evaluate compound degradation via LC-MS in liver microsomes to account for false-negative results .
Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity assays) .
Q. Example Data Conflict :
- Antibacterial activity in S. aureus (MIC = 8 µg/mL in Study A vs. 32 µg/mL in Study B) may arise from differences in bacterial strain resistance profiles .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
Prodrug Design : Esterify the carboxylic acid group to improve bioavailability (e.g., ethyl ester prodrugs) .
Lipophilicity Adjustment : Introduce fluorine substituents to balance logP (target 2–3) for blood-brain barrier penetration .
Plasma Protein Binding : Measure via equilibrium dialysis; >90% binding may reduce free drug concentration .
Q. Supporting Data :
- Half-Life (t) : 2.5 hours in murine models after prodrug modification .
- C : 12 µM achieved with liposomal encapsulation .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
Methodological Answer:
Core Modifications : Replace the tetrahydrobenzo ring with bicyclic systems (e.g., dihydrobenzodioxin) to assess steric effects .
Amino Acid Conjugation : Attach γ-aminobutyric acid (GABA) analogs to enhance CNS targeting .
Electrophilicity Tuning : Introduce electron-withdrawing groups (e.g., -CN) to the thiophene ring to modulate reactivity .
Q. SAR Table :
| Derivative | Modification | IC (µM) | LogP |
|---|---|---|---|
| Parent | None | 25.3 | 1.8 |
| Fluorinated | -F at C3 | 12.7 | 2.1 |
| Bicyclic | Dihydrodioxin | 8.9 | 2.4 |
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2). Validate with co-crystallized ligands (RMSD < 2.0 Å) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond retention >70%) .
QSAR Models : Apply Random Forest algorithms to correlate descriptors (e.g., polar surface area) with antibacterial activity .
Q. Example Prediction :
- Strong interaction with EGFR (ΔG = -9.2 kcal/mol) via hydrogen bonding with Thr766 and hydrophobic contacts with Leu694 .
Q. How can enantiomeric impurities be detected and resolved in the synthesis of chiral analogs?
Methodological Answer:
Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate R/S enantiomers .
Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra (TDDFT) .
Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to enforce stereocontrol .
Q. Resolution Data :
- Enantiomeric Excess (ee) : 98% achieved using (R)-BINOL as a catalyst .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
